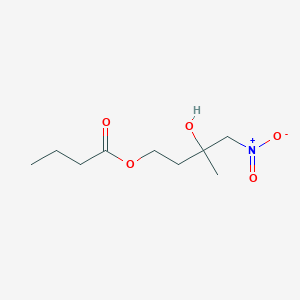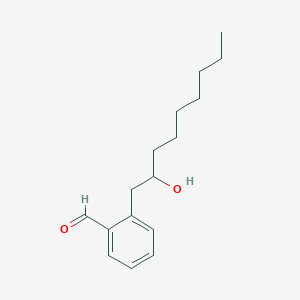
4-Butyryloxy-2-methyl-2-hydroxy-1-nitrobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyryloxy-2-methyl-2-hydroxy-1-nitrobutane is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. The compound’s structure includes a butyryloxy group, a methyl group, a hydroxy group, and a nitro group, making it a multifunctional molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyryloxy-2-methyl-2-hydroxy-1-nitrobutane can be achieved through various synthetic routes. One common method involves the esterification of 2-methyl-2-hydroxybutanoic acid with butyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting ester is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and nitration processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions and high yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Butyryloxy-2-methyl-2-hydroxy-1-nitrobutane undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Butyryloxy-2-methyl-2-oxobutanoic acid.
Reduction: 4-Butyryloxy-2-methyl-2-hydroxy-1-aminobutane.
Substitution: 4-Butyryloxy-2-methyl-2-hydroxy-1-alkoxybutane or 4-Butyryloxy-2-methyl-2-hydroxy-1-aminobutane.
Scientific Research Applications
4-Butyryloxy-2-methyl-2-hydroxy-1-nitrobutane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Butyryloxy-2-methyl-2-hydroxy-1-nitrobutane involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and ester groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Butyryloxy-2-methyl-2-hydroxy-1-aminobutane
- 4-Butyryloxy-2-methyl-2-oxobutanoic acid
- 4-Butyryloxy-2-methyl-2-hydroxy-1-alkoxybutane
Uniqueness
4-Butyryloxy-2-methyl-2-hydroxy-1-nitrobutane is unique due to the presence of both a nitro group and a hydroxy group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
129501-31-1 |
|---|---|
Molecular Formula |
C9H17NO5 |
Molecular Weight |
219.23 g/mol |
IUPAC Name |
(3-hydroxy-3-methyl-4-nitrobutyl) butanoate |
InChI |
InChI=1S/C9H17NO5/c1-3-4-8(11)15-6-5-9(2,12)7-10(13)14/h12H,3-7H2,1-2H3 |
InChI Key |
YJKYJMRZKHQNQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCC(C)(C[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B14271396.png)

![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14271410.png)
![4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B14271413.png)
![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)




![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)

![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)
